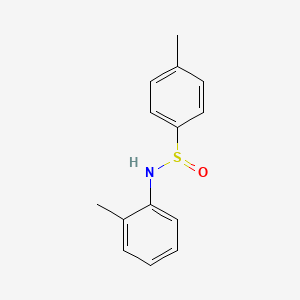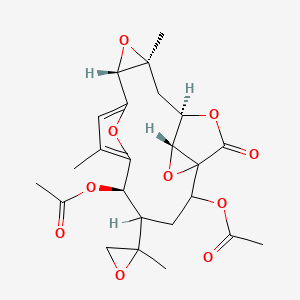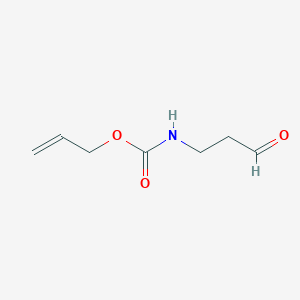
Prop-2-en-1-yl (3-oxopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
allyl (3-oxopropyl)carbamate , has the chemical formula C7H11NO3. It is a compound with interesting properties and applications.
Vorbereitungsmethoden
Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the reaction of allylamine with ethyl chloroformate (ClCOOEt) under basic conditions. The reaction proceeds as follows:
Allylamine+Ethyl Chloroformate→Prop-2-en-1-yl (3-oxopropyl)carbamate
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or ethyl acetate) with a base (such as triethylamine or sodium bicarbonate) as a catalyst.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar principles. specific industrial processes and conditions may vary.
Analyse Chemischer Reaktionen
Reactivity: Prop-2-en-1-yl (3-oxopropyl)carbamate can undergo various reactions:
Hydrolysis: The compound can be hydrolyzed to yield allylamine and the corresponding carbamic acid.
Substitution: It can react with nucleophiles (e.g., amines) to form substituted derivatives.
Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction.
Ethyl Chloroformate: Used for carbamate formation.
Triethylamine: Often employed as a base in the synthesis.
Hydrochloric Acid (HCl): Used for hydrolysis.
Major Products: The major product of the reaction between allylamine and ethyl chloroformate is this compound itself.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its reactivity and functional groups.
Pesticide Development: Carbamates are used as insecticides and herbicides.
Polymer Chemistry: For modifying polymer surfaces.
Wirkmechanismus
The exact mechanism of action depends on the specific application. In medicinal contexts, it may interact with enzymes or receptors, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Prop-2-en-1-yl (3-oxopropyl)carbamate shares similarities with other carbamates, such as N-(Prop-2-en-1-yl)acetamide (CAS Number: 692-33-1). its unique structure sets it apart.
Remember that this compound’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation
Eigenschaften
CAS-Nummer |
164532-49-4 |
|---|---|
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
prop-2-enyl N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C7H11NO3/c1-2-6-11-7(10)8-4-3-5-9/h2,5H,1,3-4,6H2,(H,8,10) |
InChI-Schlüssel |
ZXJDQMLKHHAXMM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


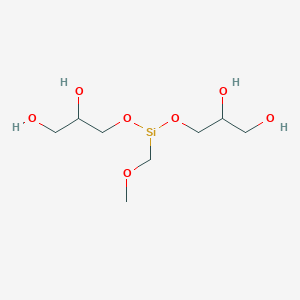

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)


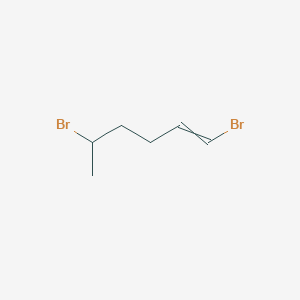
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)
